

Using 4-(4-Chlorothiazol-2-YL)morpholine as a chemical probe

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Compound of Interest

Compound Name: 4-(4-Chlorothiazol-2-YL)morpholine

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Application Note & Protocol Guide Investigating 4-(4-Chlorothiazol-2-YL)morpholine as a Putative Chemical Probe for the Lipid Kinase PIKfyve

Abstract

This document provides a comprehensive guide for researchers interested in characterizing novel chemical entities as potential probes for cellular signaling pathways. We present a hypothetical workflow for the evaluation of **4-(4-Chlorothiazol-2-YL)morpholine**, a compound possessing structural motifs common to kinase inhibitors, as a putative chemical probe for PIKfyve. PIKfyve is a phosphoinositide kinase that plays a crucial role in endomembrane trafficking and lysosomal homeostasis. The protocols detailed herein are designed to rigorously assess the compound's biochemical activity, target engagement in a cellular context, and its functional cellular effects.

Introduction: The Rationale for Investigating 4-(4-Chlorothiazol-2-YL)morpholine

The morpholine and thiazole scaffolds are prevalent in a multitude of biologically active compounds, including numerous FDA-approved kinase inhibitors.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The presence of

these moieties in **4-(4-Chlorothiazol-2-YL)morpholine** suggests its potential as a modulator of protein kinases.[2][5] This application note outlines a systematic approach to investigate this compound as a chemical probe for PIKfyve, a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) from phosphatidylinositol 3-phosphate (PI(3)P).[6] Dysregulation of PIKfyve has been implicated in various diseases, including cancer and autoimmune disorders, making it a compelling target for therapeutic intervention.[7]

A robust chemical probe is defined by its potency, selectivity, and well-characterized mechanism of action in a cellular context. The following sections will provide detailed protocols to guide the user through the essential experiments required to validate a new chemical entity, such as **4-(4-Chlorothiazol-2-YL)morpholine**, as a probe for PIKfyve.

Biochemical Validation: In Vitro PIKfyve Kinase Inhibition Assay

The initial step in characterizing a putative kinase inhibitor is to determine its ability to inhibit the enzymatic activity of the purified target protein. The ADP-Glo™ Kinase Assay is a sensitive and reliable method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8][9]

Protocol 2.1: PIKfyve ADP-Glo™ Kinase Assay

This protocol is designed to measure the IC₅₀ value of **4-(4-Chlorothiazol-2-YL)morpholine** against recombinant human PIKfyve.

Materials:

- Recombinant Human PIKfyve (e.g., SignalChem)
- PI(3)P:PS substrate (e.g., Echelon Biosciences)
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- **4-(4-Chlorothiazol-2-YL)morpholine** (herein referred to as "test compound")

- Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- White, opaque 384-well assay plates

Procedure:

- Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting from 10 mM. Then, dilute each concentration into the Kinase Buffer.
- Kinase Reaction Setup:
 - Add 2.5 µL of the diluted test compound or vehicle (DMSO in Kinase Buffer) to the wells of a 384-well plate.
 - Add 2.5 µL of the PIKfyve enzyme in Kinase Buffer.
 - Initiate the kinase reaction by adding 5 µL of a solution containing the PI(3)P:PS substrate and ATP in Kinase Buffer. The final concentrations should be optimized, but a starting point could be 25 µM PI(3)P:PS and 10 µM ATP.[8]
- Incubation: Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
 - Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal. Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter	Example Value
Test Compound Conc. Range	1 nM - 100 μ M
PIKfyve Final Conc.	5 ng/ μ L
PI(3)P:PS Final Conc.	25 μ M
ATP Final Conc.	10 μ M
Expected Outcome	Dose-dependent inhibition of PIKfyve activity

Target Engagement in a Cellular Environment

A critical step in probe validation is to confirm that the compound engages its intended target within the complex milieu of a living cell.[10][11] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[12][13]

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to perform a CETSA experiment to determine if **4-(4-Chlorothiazol-2-YL)morpholine** binds to and stabilizes PIKfyve in intact cells.

Materials:

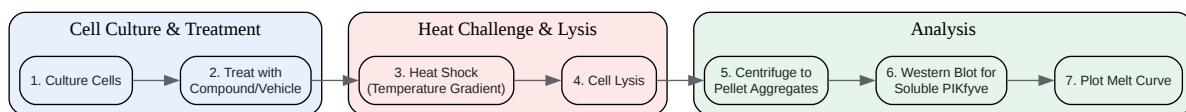
- Cell line expressing endogenous PIKfyve (e.g., HEK293, RAW264.7)
- Complete cell culture medium
- Test compound
- PBS supplemented with protease and phosphatase inhibitors
- Lysis buffer (e.g., RIPA buffer with inhibitors)
- PIKfyve primary antibody (e.g., Cell Signaling Technology #92839)[7]
- Loading control primary antibody (e.g., α -Actinin)

- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate
- PVDF membrane

Procedure:

- Cell Treatment: Culture cells to 70-80% confluence. Treat the cells with the test compound at various concentrations (e.g., 1 μ M, 10 μ M) or vehicle (DMSO) for 1-2 hours.
- Heat Challenge:
 - Harvest the cells and resuspend them in PBS with inhibitors.
 - Aliquot the cell suspension into PCR tubes for each temperature point.
 - Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.[12]
 - Immediately cool the tubes on ice for 3 minutes.
- Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
- Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
- Western Blotting:
 - Collect the supernatant containing the soluble proteins.
 - Determine the protein concentration using a BCA or Bradford assay.
 - Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against PIKfyve and a loading control.

- Incubate with the HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
- Data Analysis: Quantify the band intensities for PIKfyve at each temperature point. Normalize the PIKfyve signal to the loading control. Plot the percentage of soluble PIKfyve remaining versus temperature for both vehicle- and compound-treated samples to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.[14]



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Assessing the Functional Consequences of Target Engagement

Inhibition of PIKfyve is known to cause the formation of large cytoplasmic vacuoles due to defects in lysosomal fission and endomembrane trafficking.[15][16] Furthermore, PIKfyve activity can influence downstream signaling pathways, such as the mTOR pathway.[17] Therefore, assessing these cellular phenotypes can provide functional validation of target engagement.

Protocol 4.1: Western Blot Analysis of Downstream Signaling

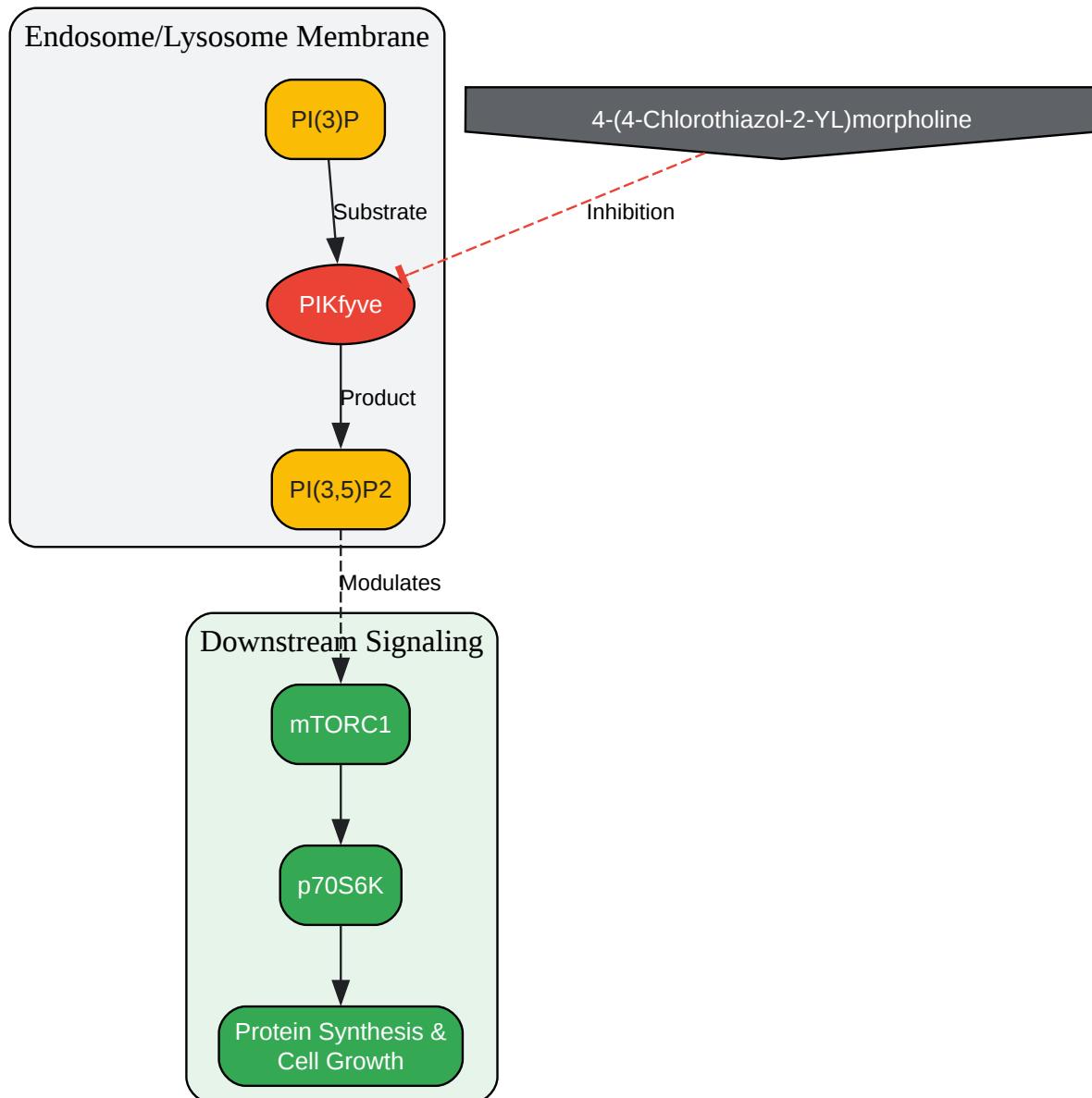
This protocol is to assess the effect of the test compound on the phosphorylation status of proteins downstream of the PIKfyve and mTOR signaling pathways, such as p70S6K.[18]

Materials:

- Cell line (e.g., RAW264.7 macrophages)
- Test compound
- Cell lysis buffer (as in Protocol 3.1)
- Primary antibodies: phospho-p70S6K (Thr389), total p70S6K, PIKfyve, and a loading control (e.g., GAPDH or α -tubulin)
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate

Procedure:

- Cell Culture and Treatment: Culture cells to 70-80% confluence and then treat with various concentrations of the test compound or a vehicle control for the desired time (e.g., 2, 6, 24 hours).
- Cell Lysis and Protein Quantification: Wash the cells with cold PBS and lyse them. Determine the protein concentration of the lysates.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
- Immunoblotting: Probe the membrane with primary antibodies for phospho-p70S6K, total p70S6K, and a loading control.
- Data Analysis: Quantify the band intensities. Calculate the ratio of phospho-p70S6K to total p70S6K for each treatment condition. A change in this ratio would suggest an effect on the mTOR pathway.

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Caption: Hypothesized PIKfyve signaling pathway modulation.

Protocol 4.2: Cell Viability Assay

It is crucial to determine the compound's effect on cell proliferation and viability to understand its therapeutic window and potential cytotoxicity.

Materials:

- Cell line of interest
- Test compound
- Complete cell culture medium
- MTT or MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution)
- 96-well clear-bottom plates

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
- Compound Treatment: The next day, treat the cells with a serial dilution of the test compound. Include a vehicle-only control.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
[\[19\]](#)
- Viability Measurement: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a plate reader.
- Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This application note has outlined a foundational workflow to investigate **4-(4-Chlorothiazol-2-YL)morpholine** as a putative chemical probe for the lipid kinase PIKfyve. By following these protocols, researchers can systematically generate data on the compound's biochemical potency, cellular target engagement, and functional consequences. Positive and consistent results across these orthogonal assays would provide strong evidence for its utility as a chemical probe.[\[6\]](#)

Future work should include comprehensive selectivity profiling against a broad panel of kinases to ensure the probe's specificity.[20] Additionally, co-crystallization of the compound with the PIKfyve kinase domain could provide structural insights into its binding mode, further solidifying its mechanism of action.

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